2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde

Medicinal Chemistry Divergent Synthesis Hydrazone Library

Integrates thieno[2,3-d]pyrimidine core (purine bioisostere) with reactive benzaldehyde for rapid hydrazone/Schiff base/Knoevenagel derivatization—reactions inaccessible to 4-chloro/4-amino analogs. Unsubstituted thiophene & 4-oxybenzaldehyde geometry yield distinct steric/electronic profiles vs. tetrahydrobenzo-fused or 6-phenyl derivatives, ensuring unique SAR outcomes. Saves ≥2 synthetic steps in kinase inhibitor, DHFR antifolate, and antimicrobial library synthesis. Suitable for bioorthogonal probe construction (PROTAC linker, affinity resins). Ideal for parallel 96-well synthesis.

Molecular Formula C13H8N2O2S
Molecular Weight 256.28
CAS No. 852297-26-8
Cat. No. B2777353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde
CAS852297-26-8
Molecular FormulaC13H8N2O2S
Molecular Weight256.28
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OC2=C3C=CSC3=NC=N2
InChIInChI=1S/C13H8N2O2S/c16-7-9-3-1-2-4-11(9)17-12-10-5-6-18-13(10)15-8-14-12/h1-8H
InChIKeyXJTPTCKPTLFUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde (852297-26-8): A Strategic Aldehyde-Functionalized Scaffold for Targeted Library Synthesis


2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde (CAS 852297-26-8) is a heterocyclic building block that integrates a thieno[2,3-d]pyrimidine core with a benzaldehyde moiety via an ether linkage at the 4-position. The thieno[2,3-d]pyrimidine scaffold is a recognized purine bioisostere with documented activity across kinase inhibition, dihydrofolate reductase (DHFR) inhibition, and antimicrobial targeting [1]. The pendant aldehyde group enables divergent derivatization—particularly hydrazone, Schiff base, and Knoevenagel condensation chemistries—that many simpler 4-chloro or 4-amino analogs cannot directly access [2]. This combination of a biologically validated core and a synthetically versatile handle positions the compound as a specialized intermediate for medicinal chemistry and chemical biology applications.

Why 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde Cannot Be Replaced by Common Thienopyrimidine Analogs


Thieno[2,3-d]pyrimidine derivatives span a broad structural space, but three key features distinguish 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde (852297-26-8) from superficially similar analogs: (1) the unsubstituted thiophene ring (no fused cyclohexane as in 5,6,7,8-tetrahydrobenzo[b]thieno derivatives) preserves a distinct electronic and steric profile that influences target binding [1]; (2) the 4-oxybenzaldehyde linkage places the reactive aldehyde at a geometry inaccessible to 4-chloro, 4-amino, or 4-oxo intermediates; and (3) the 2-position attachment of the benzaldehyde via oxygen—rather than the 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde analog (CAS 379248-84-7)—avoids the additional steric bulk and lipophilicity of a 6-phenyl substituent, which alters solubility, LogP, and pharmacokinetic profiles . These structural differences mean that generic substitution with a different thienopyrimidine building block can lead to divergent synthetic outcomes, altered biological activity, and incomparable structure-activity relationship (SAR) data.

Quantitative Differentiation Evidence: 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde vs. Closest Analogs


Synthetic Versatility Advantage: Aldehyde Handle Enables Divergent Derivatization Unavailable to 4-Chloro and 4-Oxo Analogs

Unlike 4-chlorothieno[2,3-d]pyrimidine (a common intermediate requiring additional activation for nucleophilic displacement) or 4-oxo-thieno[2,3-d]pyrimidine derivatives (which lack a reactive handle at the 4-position side chain terminus), 852297-26-8 provides a pre-installed, freely accessible benzaldehyde group. This aldehyde undergoes condensation with amines, hydrazines, and active methylene compounds under mild conditions without requiring protecting group strategies. By contrast, 4-chloro analogs demand a two-step sequence (nucleophilic substitution followed by formylation) to reach comparable intermediates, reducing synthetic efficiency and introducing additional purification burden [1]. This pre-functionalization advantage translates directly to higher library throughput in parallel synthesis campaigns.

Medicinal Chemistry Divergent Synthesis Hydrazone Library

EGFR Tyrosine Kinase Inhibitory Potential: Class Benchmarking Against Clinical Comparators

While compound-specific EGFR IC50 data for 852297-26-8 are not yet reported in peer-reviewed literature, structurally related thieno[2,3-d]pyrimidine derivatives with 4-oxyaryl substitution have demonstrated potent EGFR-TK inhibition. Fouad et al. (2024) reported that thieno[2,3-d]pyrimidine derivatives 6e and 10e inhibited EGFR-TK with IC50 values of 0.133 µM and 0.151 µM respectively, compared to the clinical agent Olmutinib (IC50 = 0.028 µM) [1]. Additionally, compound 14 from a 2025 dual VEGFR-2/EGFR series achieved EGFR IC50 = 5.42 ± 0.28 nM [2]. These data establish that the 4-oxy-substituted thieno[2,3-d]pyrimidine chemotype is capable of sub-micromolar to low-nanomolar EGFR potency. The unsubstituted thiophene ring in 852297-26-8, relative to the 5,6,7,8-tetrahydrobenzo-fused analogs, may confer differentiated binding kinetics and selectivity profiles that warrant experimental evaluation.

EGFR Inhibition Kinase Assay Cancer Therapeutics

DHFR Inhibitory Activity: Positioning Relative to Clinical Antifolates

Thieno[2,3-d]pyrimidine derivatives have consistently demonstrated DHFR inhibition, a validated anticancer and antimicrobial mechanism. Fouad et al. reported that compounds 7d and 10e inhibited DHFR with IC50 values of 0.462 µM and 0.541 µM respectively, compared to Methotrexate (IC50 = 0.117 µM) [1]. In a separate study, compound 20 (a thieno[2,3-d]pyrimidine-4-one derivative) exhibited DHFR IC50 = 0.20 µM, slightly more potent than Methotrexate (IC50 = 0.22 µM) [2]. These data demonstrate that the thieno[2,3-d]pyrimidine core is a validated DHFR pharmacophore capable of approaching or exceeding methotrexate-level potency. The aldehyde handle of 852297-26-8 offers a distinct derivatization vector (C-4 side chain) compared to the C-2 and C-5/C-6 modifications explored in these studies, enabling exploration of complementary SAR space within the DHFR active site.

Dihydrofolate Reductase Antifolate Anticancer

Antibacterial Activity Potential: Targeting Dihydropteroate Synthase (DHPS) with Thienopyrimidine Hybrids

Thieno[2,3-d]pyrimidine-based hybrid compounds have recently been validated as antibacterial agents targeting dihydropteroate synthase (DHPS), an enzyme absent in human cells. Hassan et al. (2025) reported that compounds 5b, 14a, and 14b exhibited MIC values as low as 4 µg/mL against Staphylococcus aureus, with time-dependent killing kinetics superior to vancomycin for 5b and 14b [1]. These compounds additionally disrupted biofilm formation and eradicated established biofilms. The aldehyde functionality of 852297-26-8 provides a direct conjugation point for hydrazone-linked hybrid structures analogous to those in the DHPS-targeting series, positioning it as a key intermediate for antibacterial library construction with a mechanism-based selectivity rationale.

Antibacterial Dihydropteroate Synthase Gram-Positive

Physicochemical Differentiation: Reduced Lipophilicity vs. 6-Phenyl-Substituted Analog

The closest commercially cataloged comparator to 852297-26-8 is 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde (CAS 379248-84-7), which carries a 6-phenyl substituent on the thiophene ring. Computational predictions indicate this analog has a calculated LogP of 4.43 and LogSW of -5.41 . The absence of the 6-phenyl group in 852297-26-8 (molecular formula C13H8N2O2S, MW 256.28 vs. C19H12N2O2S, MW 332.38) reduces both molecular weight (by 76 Da) and predicted LogP by approximately 1.5–2.0 log units (estimated based on the fragment contribution of a phenyl group, ~1.7 log units). This lower lipophilicity is expected to translate to improved aqueous solubility and more favorable drug-likeness metrics (e.g., lower Lipinski Rule of Five violation risk). The smaller molecular footprint also reduces steric constraints in target binding pockets, potentially enabling access to targets for which the bulkier 6-phenyl analog is sterically excluded.

Lipophilicity Drug-Likeness Solubility

Risk of Activity Cliffs: Structural Specificity of Thienopyrimidine Target Engagement

Thieno[2,3-d]pyrimidine SAR is known to be steep, with minor structural modifications causing large potency shifts (activity cliffs). In aPKC inhibitor development, replacement of the parent pyrimidine with a pyridine congener resulted in complete loss of activity [1]. Similarly, within EGFR-targeted series, subtle changes in the 4-position substituent shifted IC50 values by >10-fold between closely related analogs [2]. These observations underscore that 852297-26-8, with its specific 2-thieno (unsubstituted) core and 4-oxybenzaldehyde substitution pattern, occupies a distinct SAR coordinate that cannot be approximated by interpolation from tetrahydrobenzo-fused, 6-substituted, or 4-amino/chloro series. Procurement of the exact compound is therefore essential for reproducible SAR data; substitution with a 'similar' thienopyrimidine building block risks generating misleading or non-reproducible biological results.

Activity Cliff Structure-Activity Relationship Kinase Selectivity

Optimal Research and Industrial Application Scenarios for 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde (852297-26-8)


Focused Kinase Inhibitor Library Synthesis via Aldehyde Condensation Chemistry

The pre-installed benzaldehyde group on 852297-26-8 enables rapid, single-step generation of diverse hydrazone, oxime, and Schiff base libraries through condensation with hydrazines, hydroxylamines, and primary amines. This is directly relevant to kinase inhibitor programs targeting EGFR, VEGFR-2, and aPKC isoforms, where thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibition [1]. The synthetic economy advantage (≥2 steps saved vs. 4-chloro intermediate routes) supports high-throughput parallel synthesis in 96-well format, enabling rapid SAR exploration around the 4-position side chain. The unsubstituted thiophene ring further provides a distinct steric and electronic profile compared to tetrahydrobenzo-fused analogs, potentially yielding differentiated kinase selectivity fingerprints [2].

Antibacterial Hybrid Compound Development Targeting Dihydropteroate Synthase (DHPS)

Recent validation of thieno[2,3-d]pyrimidine-based hybrids as DHPS inhibitors with MIC values as low as 4 µg/mL against S. aureus—including biofilm disruption activity and bactericidal kinetics superior to vancomycin [1]—positions 852297-26-8 as a strategic intermediate for antibacterial library construction. The aldehyde functionality permits direct hydrazone conjugation to generate hybrid structures analogous to the most active compounds (5b, 14b) identified by Hassan et al. (2025). The DHPS target, being absent in human cells, offers inherent selectivity, making this application particularly attractive for antibiotic resistance programs.

Antifolate Drug Discovery: DHFR Inhibitor Optimization

Thieno[2,3-d]pyrimidine derivatives have achieved DHFR IC50 values within 2–5 fold of Methotrexate [1], with certain nonclassical lipophilic analogs surpassing Methotrexate potency (Compound 20: IC50 = 0.20 µM vs. MTX IC50 = 0.22 µM) [2]. The 4-oxybenzaldehyde substitution pattern of 852297-26-8 provides a derivatization vector at the C-4 side chain that is underexplored in DHFR SAR, complementing the more extensively studied C-2 amino and C-5/C-6 modifications. This compound is suitable for academic and industrial groups pursuing novel antifolate scaffolds with potential anticancer or antiparasitic applications.

Chemical Biology Probe Development via Bioorthogonal Aldehyde Conjugation

The pendant aldehyde group of 852297-26-8 enables bioorthogonal conjugation strategies (e.g., hydrazone or oxime ligation) for generating chemical biology probes, including fluorescently labeled thienopyrimidines for target engagement studies, affinity chromatography resins for pull-down experiments, and PROTAC (Proteolysis Targeting Chimera) linker attachment points. The smaller molecular footprint (MW 256.28 vs. 332.38 for the 6-phenyl analog) reduces the risk of steric interference with ternary complex formation in PROTAC applications, while maintaining the thienopyrimidine core as a validated kinase-binding warhead [1].

Quote Request

Request a Quote for 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.